molecular formula C11H8N4O4 B6215191 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione CAS No. 2751610-56-5

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione

Cat. No. B6215191
CAS RN: 2751610-56-5
M. Wt: 260.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione” is a thalidomide analog . It has a molecular weight of 259.22 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H9N3O4/c16-8-4-3-7 (10 (17)14-8)15-11 (18)6-2-1-5-13-9 (6)12 (15)19/h1-2,5,7H,3-4H2, (H,14,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . . The compound should be stored at -20°C .

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s noted to be an activator of E3 ligase . E3 ligases are enzymes that ubiquitinate proteins, marking them for degradation by the proteasome. This is a key process in protein homeostasis and can be harnessed for targeted protein degradation strategies, such as PROTACs .

Safety and Hazards

The compound is labeled with the GHS06 and GHS08 pictograms, indicating that it’s toxic if swallowed and may damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione' involves the reaction of piperidine-2,6-dione with 5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazine in the presence of a suitable catalyst.", "Starting Materials": [ "Piperidine-2,6-dione", "5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazine" ], "Reaction": [ "Step 1: Dissolve piperidine-2,6-dione in a suitable solvent such as ethanol or methanol.", "Step 2: Add 5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazine to the solution.", "Step 3: Heat the mixture to a suitable temperature, such as 80-100°C, in the presence of a suitable catalyst such as triethylamine or pyridine.", "Step 4: Allow the reaction to proceed for a suitable amount of time, such as 12-24 hours.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent such as water or ethanol.", "Step 7: Dry the solid under vacuum to obtain the desired compound." ] }

CAS RN

2751610-56-5

Molecular Formula

C11H8N4O4

Molecular Weight

260.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.